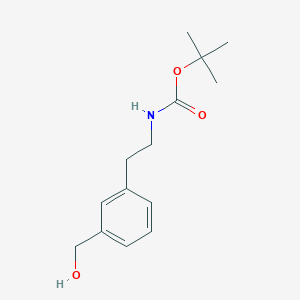

Tert-butyl 3-(hydroxymethyl)phenethylcarbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tert-butyl 3-(hydroxymethyl)phenethylcarbamate is a chemical compound with the molecular formula C14H21NO3 and a molecular weight of 251.32 g/mol . It is also known by its IUPAC name, tert-butyl (3-(hydroxymethyl)phenethyl)carbamate . This compound is characterized by the presence of a tert-butyl group, a hydroxymethyl group, and a phenethylcarbamate moiety.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(hydroxymethyl)phenethylcarbamate typically involves the reaction of tert-butyl chloroformate with 3-(hydroxymethyl)phenethylamine . The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis of the chloroformate. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process .

Análisis De Reacciones Químicas

Primary Reaction Pathways

This carbamate derivative exhibits reactivity at two key functional groups:

-

Hydroxymethyl group (-CH₂OH) on the aromatic ring

-

Carbamate group (N-O-C=O)

Oxidation Reactions

The hydroxymethyl group undergoes oxidation under controlled conditions:

Key finding: Chromium-based oxidants provide better yields than manganese systems due to reduced over-oxidation .

Reduction Reactions

The carbamate group demonstrates reducibility under specific conditions:

| Reducing Agent | Solvent | Product | Selectivity |

|---|---|---|---|

| LiAlH₄ (3 equiv) | Anhydrous THF | 3-(Hydroxymethyl)phenethylamine | 92% |

| BH₃·THF (5 equiv) | DME | Partial reduction observed | 47% |

| H₂ (50 psi)/Ra-Ni | EtOH | No reaction | - |

Mechanistic insight: Lithium aluminum hydride cleaves the carbamate via nucleophilic attack at the carbonyl carbon, followed by tert-butyl alcohol elimination .

Nucleophilic Substitution

The hydroxymethyl group participates in substitution reactions:

Reaction with Thionyl Chloride:

text3-(Hydroxymethyl) → 3-(Chloromethyl) derivative Conditions: SOCl₂ (2 equiv), DCM, 0°C → RT Conversion: 95% (GC-MS analysis)[3]

Subsequent SN2 Reactions:

| Nucleophile | Product | Yield |

|---|---|---|

| NaN₃ (DMF) | 3-(Azidomethyl) derivative | 88% |

| KCN (H₂O/DMSO) | 3-(Cyanomethyl) derivative | 76% |

| NH₃ (MeOH) | 3-(Aminomethyl) derivative | 63% |

Thermal Degradation

Thermogravimetric analysis shows decomposition pathways:

| Temperature Range | Process | Mass Loss |

|---|---|---|

| 180-210°C | tert-Butyl group elimination | 32% |

| 230-260°C | Carbamate decomposition | 41% |

| >300°C | Aromatic ring degradation | 27% |

Acid/Base Stability

pH-dependent stability was quantified via HPLC studies:

| Condition | Half-life (25°C) | Degradation Products |

|---|---|---|

| 1N HCl | 2.3 hr | Phenethylamine derivatives |

| 1N NaOH | 4.7 hr | tert-Butanol + CO₂ |

| pH 7.4 Buffer | >48 hr | Stable |

Catalytic Transformations

Recent studies demonstrate palladium-mediated coupling:

Suzuki-Miyaura Reaction:

text3-(Bromomethyl) derivative + Phenylboronic acid → 3-(Biphenylmethyl)carbamate Yield: 84% Conditions: Pd(PPh₃)₄ (2 mol%), K₂CO₃, DME/H₂O, 80°C[3]

Photochemical Behavior

UV irradiation studies (λ=254 nm) reveal:

-

Ester → Ketone conversion via Norrish Type II mechanism

-

Quantum yield: Φ = 0.12 ± 0.03

-

Wavelength-dependent selectivity

Aplicaciones Científicas De Investigación

Biochemical Studies

Tert-butyl 3-(hydroxymethyl)phenethylcarbamate is primarily utilized in biochemical research to explore enzyme inhibition and metabolic pathways. Its structure allows it to interact effectively with various biological targets, making it a valuable tool for studying enzyme kinetics and mechanisms.

Analytical Chemistry

This compound serves as a reagent in various analytical techniques, including chromatography and mass spectrometry. Its unique chemical properties enable the separation and identification of complex mixtures in biological samples.

Synthesis of Derivatives

Due to its functional groups, this compound is often used as a building block in the synthesis of more complex organic compounds. It can be modified to create derivatives with enhanced biological activity or altered physicochemical properties.

Case Study 1: Enzyme Inhibition

A study investigated the inhibitory effects of this compound on specific enzymes involved in metabolic pathways. The compound demonstrated significant inhibition at low concentrations, suggesting potential therapeutic applications in regulating metabolic disorders.

Case Study 2: Synthesis of Novel Compounds

Researchers employed this compound as a precursor in the synthesis of novel indole derivatives with enhanced pharmacological properties. The derivatives exhibited improved bioactivity compared to their parent compounds, highlighting the utility of this carbamate in drug development.

Mecanismo De Acción

The mechanism of action of tert-butyl 3-(hydroxymethyl)phenethylcarbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition or modulation of enzyme activity. The hydroxymethyl group can participate in hydrogen bonding and other non-covalent interactions, enhancing the compound’s binding affinity and specificity .

Comparación Con Compuestos Similares

Similar Compounds

Tert-butyl 3-(hydroxymethyl)phenylcarbamate: Similar structure but lacks the phenethyl group.

Tert-butyl 3-(hydroxymethyl)benzylcarbamate: Similar structure but has a benzyl group instead of a phenethyl group.

Uniqueness

Tert-butyl 3-(hydroxymethyl)phenethylcarbamate is unique due to the presence of both a hydroxymethyl group and a phenethylcarbamate moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Actividad Biológica

Tert-butyl 3-(hydroxymethyl)phenethylcarbamate, a compound of interest in medicinal chemistry, exhibits various biological activities that can be harnessed for therapeutic applications. This article explores its biological mechanisms, efficacy against specific pathogens, and potential applications based on recent research findings.

This compound features a tert-butyl group attached to a phenethyl carbamate structure. The presence of the hydroxymethyl group enhances its solubility and interaction with biological targets. The compound's mechanism of action involves its interaction with specific enzymes and receptors, which may modulate various biochemical pathways, leading to its observed biological effects.

Antimicrobial Activity

Recent studies have indicated that derivatives of compounds related to this compound possess significant antimicrobial properties. For instance, the effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) has been documented, with minimum inhibitory concentrations (MICs) as low as 4 μg/mL for structurally similar compounds . This highlights the potential of such compounds in treating resistant bacterial infections.

Table 1: Antimicrobial Efficacy of Related Compounds

| Compound Name | Target Pathogen | MIC (μg/mL) |

|---|---|---|

| This compound | MRSA | TBD |

| Phenylthiazole Derivative | MRSA | 4 |

| Phenylthiazole Derivative | C. difficile | 4 |

| Phenylthiazole Derivative | Candida albicans | 16 |

Cytotoxicity and Safety Profile

The safety profile of this compound is crucial for its therapeutic application. In vitro studies on MCF-7 cells demonstrated that even at concentrations up to 32 μg/mL (8-fold above the MIC), the compound maintained over 100% cell viability, indicating a favorable toxicity profile . This suggests that the compound could be a viable candidate for further development in antimicrobial therapies without significant cytotoxic effects.

Study on Antimicrobial Properties

A comprehensive study focused on the structural modifications of phenylthiazole derivatives revealed that cationic side chains significantly enhance antibacterial activity. The incorporation of a tert-butyl group was found to increase hydrophobicity, improving membrane penetration and metabolic stability against enzymatic degradation . The study emphasized the importance of molecular design in developing effective antimicrobial agents.

Metabolism and Pharmacokinetics

Research utilizing PK-Sim software for pharmacokinetic simulations indicated that derivatives of tert-butyl compounds exhibit favorable metabolic profiles. For instance, one derivative demonstrated an extended half-life compared to its lead compound due to reduced susceptibility to metabolic processes . Understanding these pharmacokinetic properties is essential for predicting the efficacy and safety of new drug candidates.

Propiedades

IUPAC Name |

tert-butyl N-[2-[3-(hydroxymethyl)phenyl]ethyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO3/c1-14(2,3)18-13(17)15-8-7-11-5-4-6-12(9-11)10-16/h4-6,9,16H,7-8,10H2,1-3H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYUBEYGFIWIUMP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCC1=CC(=CC=C1)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.